1,3,5-Dithiazine

1,3,5-Dithiazinanes are a class of heterocyclic organic compounds featuring a five-membered ring containing three sulfur atoms and two nitrogen atoms. These molecules exhibit diverse structural configurations due to the flexibility in the placement of nitrogen and sulfur atoms within the ring framework. 1,3,5-Dithiazinanes have found applications across various fields owing to their unique properties.

In pharmaceutical research, these compounds show potential as inhibitors of enzymes involved in inflammation and cancer, making them valuable tools for drug development. Additionally, due to their redox activity and electron-donating capabilities, they are utilized in organic electronics, particularly in the design of organic light-emitting diodes (OLEDs) where their electronic properties can enhance device performance.

The chemical synthesis of 1,3,5-dithiazinanes often involves multistep reactions such as nucleophilic substitution and condensation processes. These compounds are known for their structural complexity, which allows for the development of novel materials with tailored functionalities suitable for both academic research and industrial applications.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

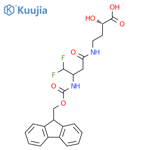

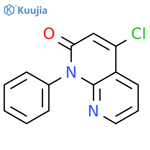

|

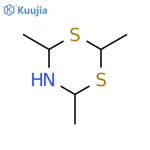

4H-1,3,5-Dithiazine-5(6H)-carboxaldehyde | 918963-75-4 | C4H7NOS2 |

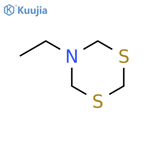

|

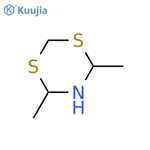

4H-1,3,5-Dithiazine,5-ethyldihydro- | 34866-40-5 | C5H11NS2 |

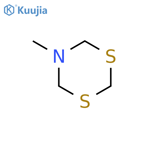

|

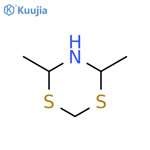

Dihydro-5-methyl-4H-1,3,5-dithiazine | 6302-94-9 | C4H9NS2 |

|

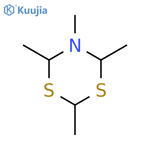

2,4,6-trimethyl-1,3,5-dithiazinane | 86241-90-9 | C6H13NS2 |

|

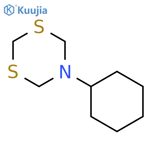

5-cyclohexyl-1,3,5-dithiazinane | 94503-95-4 | C9H17NS2 |

|

(4S,6S)-2,4,5,6-tetramethyl-1,3,5-dithiazinane | 37434-57-4 | C7H15NS2 |

|

4H-1,3,5-DITHIAZINE, DIHYDRO-4,6-DIMETHYL- | 51647-36-0 | C5H11NS2 |

|

Dihydro-4,6-dimethyl-4H-1,3,5-dithiazine; (3R*,5S*)-form | 82989-67-1 | C5H11NS2 |

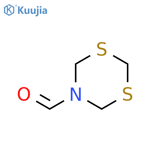

|

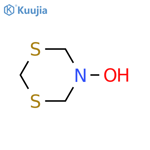

Dihydro-4H-1,3,5-dithiazine; N-Hydroxy | 956125-52-3 | C3H7NOS2 |

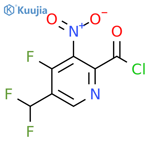

|

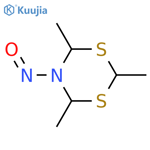

Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine; (2α,4α,6α)-form, N-Nitroso | 114375-58-5 | C6H12N2OS2 |

Verwandte Literatur

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

Empfohlene Lieferanten

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte